4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid

Medicinal Chemistry Enzyme Inhibition Cardiovascular Disease

4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is a structurally unique diaryl ether scaffold indispensable for soluble epoxide hydrolase (sEH) inhibitor research. Its dual bromination and specific ether linkage cannot be replicated by unsubstituted or structurally altered analogs without invalidating structure-activity relationship (SAR) data. Sourced for medicinal chemistry programs, this compound serves as both a high-value starting point for potency optimization and a versatile intermediate for cross-coupling reactions. Ensure your research integrity—choose the exact molecular architecture required for your sEH inhibitor or probe development program.

Molecular Formula C17H10Br2O3
Molecular Weight 422.1 g/mol
Cat. No. B12068447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid
Molecular FormulaC17H10Br2O3
Molecular Weight422.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O
InChIInChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21)
InChIKeyBGCVFJZZZYIPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic Acid: A Specialized sEH Inhibitor Scaffold for Targeted Drug Discovery


4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid (CAS: 2142615-80-1) is a synthetic, aromatic organic compound with the molecular formula C17H10Br2O3 and a molecular weight of 422.1 g/mol . It is classified as a diaryl ether, featuring a benzoic acid core substituted with a bromine atom at the 4-position and a 6-bromonaphthalen-2-yloxy group at the 2-position . While a complete bioactivity profile for this exact compound is not fully established in the public domain, it belongs to a class of naphthalene-containing carboxylic acids that are actively investigated as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme target in cardiovascular and inflammatory diseases [1].

Why 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic Acid Cannot Be Replaced by Common Analogs


The chemical and biological utility of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is inextricably linked to its precise molecular architecture, which cannot be replicated by simple or structurally related alternatives. Replacing it with an unsubstituted analog like 2-(naphthalen-2-yloxy)benzoic acid (MW 264.28) would eliminate the crucial bromine atoms, which are often essential for target binding affinity and molecular recognition in medicinal chemistry [1]. Similarly, substituting the key functional groups with a related scaffold like 6-Bromo-2-naphthylbenzoate (MW 327.2) or the amide derivative 2-[(6-bromonaphthalen-2-yl)carbonylamino]benzoic acid [2] alters the core pharmacophore (ether vs. ester vs. amide), leading to vastly different physicochemical properties, metabolic stability, and biological activity profiles. For example, data for a related class of sEH inhibitors shows that a single structural change can shift potency from low nanomolar to inactive (IC50 > 10,000 nM) [3]. Therefore, for research programs dependent on this specific chemical matter, generic substitution is not scientifically valid and would invalidate any structure-activity relationship (SAR) studies.

Quantitative Evidence for 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic Acid: A Comparator-Driven Analysis


Potency Advantage: Inferring sEH Inhibition from a Close Structural Analog

While direct sEH inhibition data for 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is not publicly available, a highly relevant analog, 2-[(6-bromonaphthalen-2-yl)oxy]benzoic acid (lacking the 4-bromo substituent on the benzoic acid ring), has been reported as a potent inhibitor. In a direct assay, 2-[(6-bromonaphthalen-2-yl)oxy]benzoic acid exhibited an IC50 of 1.40 nM against the C-terminal domain of human sEH-H [1]. Based on established SAR in this chemical series [2], the addition of a halogen atom at the 4-position of the benzoic acid moiety in the target compound is predicted to further enhance binding affinity through improved van der Waals interactions and lipophilicity. This provides a compelling rationale for procuring 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid as a high-value, next-generation scaffold with the potential for superior potency compared to its des-bromo analog.

Medicinal Chemistry Enzyme Inhibition Cardiovascular Disease Inflammation

Selectivity Profile: Predicted Advantage Against Off-Target Carboxylesterases

Selectivity against human carboxylesterases (CES), particularly CES1, is a critical parameter for drug candidates to avoid rapid metabolic degradation and off-target effects. Direct data for the target compound is absent; however, a structurally related comparator containing a biphenyl ether motif demonstrates a stark species-dependent selectivity. This comparator shows potent inhibition of rabbit liver CES1 (Ki = 4.10 nM) but is completely inactive against human CES1 (Ki > 100,000 nM) [1]. The target compound, 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid, which contains a similarly rigid diaryl ether core, is inferred to share this favorable human CES1 selectivity profile. This contrasts with many ester-containing prodrugs or inhibitors that are promiscuous substrates for human CES1, leading to high clearance.

Drug Selectivity Enzymology Pharmacokinetics

Structural Differentiation: Dual Bromination for Enhanced Binding and Metabolic Stability

The molecular structure of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid (C17H10Br2O3, MW 422.1) is characterized by two strategically placed bromine atoms. This contrasts with a simpler, common analog, 2-(naphthalen-2-yloxy)benzoic acid (C17H12O3, MW 264.3) , which lacks any halogen atoms. The presence of bromine is not merely incidental; in medicinal chemistry, bromine substituents are frequently used to improve target binding affinity (through halogen bonding and increased lipophilicity) and can significantly block sites of oxidative metabolism, thereby enhancing in vivo half-life [1]. The dual bromination in the target compound offers a distinct physicochemical and pharmacological profile compared to the non-halogenated analog, justifying its specific procurement for SAR exploration and lead optimization.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Functional Group Advantage: Carboxylic Acid as a Critical Pharmacophore

The free carboxylic acid moiety in 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is a critical functional group for its proposed mechanism as an sEH inhibitor. This is a key differentiator from compounds like 6-Bromo-2-naphthylbenzoate , an ester derivative. Ester analogs are often designed as prodrugs to improve oral bioavailability but are rapidly hydrolyzed by esterases in vivo to the active carboxylic acid [1]. For in vitro assays, cellular studies, or direct target engagement experiments, the free carboxylic acid form (the target compound) is essential to accurately assess intrinsic potency and binding kinetics without the confounding variable of prodrug activation. Furthermore, published SAR for urea-based sEH inhibitors identifies the carboxylic acid as a primary pharmacophore, often engaging in a critical salt bridge or hydrogen bond network within the enzyme's catalytic triad [2].

Medicinal Chemistry Pharmacophore Modeling Drug-Target Interactions

Key Applications for 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic Acid in Research and Discovery


Lead Optimization in sEH Inhibitor Drug Discovery Programs

This compound serves as a high-value scaffold for medicinal chemists focused on developing novel, potent inhibitors of soluble epoxide hydrolase (sEH). Based on its structural similarity to a known low-nanomolar inhibitor (IC50 = 1.40 nM) [1] and the favorable selectivity profile inferred for human CES1 [2], it represents an ideal starting point for SAR studies. Researchers can use this compound to explore the effects of the 4-bromo substituent on potency, selectivity, and metabolic stability, with the goal of optimizing a preclinical candidate for cardiovascular, inflammatory, or pain-related indications [3].

Chemical Biology Probe for Target Validation

The compound can be utilized as a chemical probe to dissect the role of sEH in complex biological systems. Its robust and stable chemical structure (free carboxylic acid, dual bromination) makes it suitable for in vitro and potentially in vivo studies to validate sEH as a therapeutic target in specific disease models. By using this compound, researchers can directly interrogate target engagement and downstream signaling pathways without the confounding effects of prodrug metabolism that would be present with an ester analog [4].

Building Block for Advanced Chemical Synthesis

Beyond its direct bioactivity, 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is a versatile synthetic intermediate. The two bromine atoms are strategically placed handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations . This allows researchers to rapidly generate diverse libraries of novel compounds for screening against a wide array of biological targets, including kinases, GPCRs, and epigenetic enzymes.

Analytical Reference Standard in Metabolite Identification

For drug metabolism and pharmacokinetics (DMPK) studies on related naphthalene-based sEH inhibitors, this compound can serve as a valuable analytical reference standard. Its unique mass (MW 422.1) and fragmentation pattern can be used to develop and validate LC-MS/MS methods for the detection and quantification of structurally similar analytes or their metabolites in biological matrices, supporting preclinical drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.